Decanamide

Description

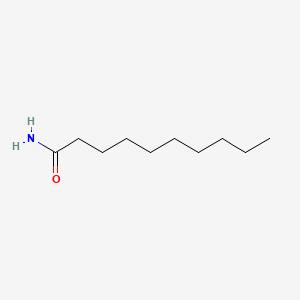

Structure

3D Structure

Properties

IUPAC Name |

decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTWLYPCGCUWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801022380, DTXSID80867310 | |

| Record name | Amides, C10-16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2319-29-1, 67700-97-4 | |

| Record name | Decanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2319-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002319291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C10-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067700974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amides, C10-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amides, C10-16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decan-1-amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amides, C10-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1468ZF07R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Decanamide

This guide provides a comprehensive overview of the core chemical and physical properties of decanamide (CAS No. 2319-29-1), a primary fatty amide with significant potential in research, particularly within the pharmaceutical and drug development sectors. This document is intended for researchers, scientists, and professionals who require a detailed understanding of this compound's characteristics for application in their work.

Introduction: The Significance of Decanamide

Decanamide, also known as capric acid amide or n-decanamide, is an organic compound belonging to the amide class.[1] Its structure, featuring a ten-carbon aliphatic chain, imparts a lipophilic character, while the amide functional group provides polarity and the capacity for hydrogen bonding.[1] This amphipathic nature is central to its utility in various applications, including its roles as a surfactant, lubricant, and an intermediate in organic synthesis.[1] In the realm of drug development, decanamide is explored for its potential biological activities, which include anti-inflammatory, antibacterial, antitumor, and neuroprotective effects.[2] Its ability to enhance the solubility and bioavailability of certain drugs also makes it a valuable excipient in pharmaceutical formulations.[3]

Molecular Structure and Identification

A fundamental understanding of decanamide begins with its molecular identity. The following diagram illustrates the logical relationship between its various identifiers.

Caption: Key identifiers for Decanamide.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of decanamide are crucial for predicting its behavior in various systems. The following table summarizes these key parameters.

| Property | Value | Source(s) |

| Molecular Formula | C10H21NO | [1][4][5][6] |

| Molecular Weight | 171.28 g/mol | [1][4][6][7] |

| Appearance | White to off-white crystalline solid or powder | [1][2] |

| Melting Point | 98 - 108 °C | [2][4][8][9] |

| Boiling Point | 305.2 °C at 760 mmHg | [4][8][9] |

| Density | 0.881 g/cm³ | [4][8][9] |

| Flash Point | 138.4 °C | [4][8][9] |

| Water Solubility | Limited/Insoluble | [1][2] |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, and ether. | [1][2] |

| Vapor Pressure | 0.000836 mmHg at 25°C | [8][9] |

| Refractive Index | 1.447 | [4][8] |

| LogP (Octanol/Water Partition Coefficient) | 3.31 - 3.4 | [4][6][9] |

| Topological Polar Surface Area | 43.1 Ų | [4][6] |

Experimental Protocols for Property Determination

The accurate determination of decanamide's physicochemical properties is paramount for its application. The following section details the methodologies for key experimental procedures.

Determination of Melting Point

The melting point is a critical indicator of purity. The principle behind this measurement is the observation of the temperature at which the crystalline solid transitions to a liquid at atmospheric pressure.

Experimental Workflow: Capillary Melting Point Method

Sources

- 1. CAS 2319-29-1: Decanamide | CymitQuimica [cymitquimica.com]

- 2. The use and prospects of decanamide!-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]

- 3. Buy Decanamide | 2319-29-1 | >98% [smolecule.com]

- 4. echemi.com [echemi.com]

- 5. Decanamide- [webbook.nist.gov]

- 6. Decanamide | C10H21NO | CID 75347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Decanamide | TargetMol [targetmol.com]

- 8. Page loading... [guidechem.com]

- 9. Decanamide | CAS#:2319-29-1 | Chemsrc [chemsrc.com]

Decanamide CAS number 2319-29-1

An In-Depth Technical Guide to Decanamide (CAS 2319-29-1) for Drug Development Professionals

Abstract

Decanamide (CAS 2319-29-1), a primary fatty amide derived from decanoic acid, is a multifaceted organic compound with a growing profile of biological activities and therapeutic potential.[1][2] Initially utilized in cosmetics as an emollient and in industrial applications as a surfactant and lubricant, recent research has illuminated its promise in pharmacology.[1][3][4] This guide provides a comprehensive technical overview of decanamide, consolidating its physicochemical properties, synthesis, mechanisms of action, and key applications. We delve into its demonstrated antimicrobial, neuroprotective, anti-inflammatory, and antitumor effects, offering field-proven insights and detailed experimental protocols to empower researchers in harnessing its potential for drug discovery and development.[1][5]

Physicochemical and Structural Characteristics

Decanamide is a white, waxy crystalline solid at room temperature, characterized by a ten-carbon aliphatic chain attached to a primary amide group.[3][4][5] This structure imparts a hydrophobic nature, resulting in poor solubility in water but good solubility in organic solvents like ethanol, ether, and DMSO.[1][3][5] The presence of the amide functional group allows for hydrogen bonding, contributing to a relatively high melting point compared to hydrocarbons of similar molecular weight.[3]

Table 1: Key Physicochemical Properties of Decanamide

| Property | Value | Source(s) |

| CAS Number | 2319-29-1 | [3][4][5] |

| Molecular Formula | C₁₀H₂₁NO | [3][4][5] |

| Molecular Weight | 171.28 g/mol | [4][5][6] |

| Appearance | White to off-white powder or crystal | [3][5] |

| Melting Point | ~98 °C | [4][5] |

| Boiling Point | ~301.3 - 305.2 °C | [4][5] |

| Density | ~0.822 g/cm³ | [4][5] |

| Flash Point | ~138.4 °C | [4][5] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, DMSO | [1][3][5] |

| pKa | 16.63 ± 0.40 (Predicted) | [4][5] |

Synthesis and Chemical Reactivity

The synthesis of decanamide is most commonly achieved through the direct amidation of decanoic acid. This process typically involves reacting decanoic acid with ammonia or an amine at elevated temperatures, often with the aid of a catalyst to improve reaction efficiency.[1]

Caption: Workflow for the direct amidation synthesis of Decanamide.

Decanamide exhibits chemical reactivity typical of primary amides. Key reactions include:

-

Hydrolysis: In the presence of an acid or base, decanamide can be hydrolyzed back to decanoic acid and ammonia.[1]

-

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide group to form the corresponding amine, decylamine.[1]

-

Transamidation: It can react with other amines to form new, substituted amides, a useful reaction in synthetic organic chemistry.[1]

Biological Activities and Therapeutic Potential

While a single, overarching mechanism of action for decanamide is not yet fully defined, research has identified several distinct biological activities, positioning it as a compound of significant interest in pharmacology and drug development.[1]

Antimicrobial Activity

Decanamide and its derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria (both Gram-positive and Gram-negative) and fungi.[1] This makes it a compelling candidate for the development of new antibacterial and antifungal agents, particularly in an era of growing antibiotic resistance.[5] The proposed mechanism involves the disruption of microbial cell membranes due to its lipophilic carbon chain, leading to increased permeability and cell lysis.

Neuroprotective Effects

Studies suggest that decanamide may possess neuroprotective properties, potentially by inhibiting oxidative stress and neuroinflammatory responses.[1][5] This activity points towards its potential therapeutic application in mitigating the progression of neurodegenerative diseases.[5]

Anti-Inflammatory and Antitumor Activity

Decanamide has been shown to inhibit inflammatory pathways, thereby reducing inflammatory symptoms.[5] Furthermore, preliminary evidence indicates potential antitumor activity, where it may target specific tumor cells, inhibit their proliferation, and induce apoptosis.[5] These dual activities are highly valuable in oncology, where inflammation is often a key driver of cancer progression.

Pharmaceutical Excipient and Penetration Enhancer

Beyond its intrinsic bioactivity, decanamide serves as a valuable excipient in pharmaceutical formulations.[1] Its amphipathic nature enables it to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1] It is also used as a skin penetration enhancer in transdermal drug delivery systems, facilitating the transport of APIs across the skin barrier.[1]

Plant Biology and Signaling

Interestingly, derivatives like N-isobutyl decanamide have been found to be potent regulators of plant development and immunity.[1] They activate the Jasmonic Acid (JA) signaling pathway, a key hormonal pathway in plants for defense against pathogens and insects. This activation leads to the accumulation of JA, nitric oxide (NO), and hydrogen peroxide (H₂O₂), priming the plant's defense mechanisms.[1]

Caption: Jasmonic Acid (JA) signaling pathway activated by a Decanamide derivative.

Experimental Protocol: Antimicrobial Susceptibility Testing

To empirically validate the antimicrobial claims, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a cornerstone experiment. This protocol provides a self-validating system through the inclusion of positive, negative, and sterility controls.

Objective: To determine the lowest concentration of Decanamide that inhibits the visible growth of a target microorganism.

Materials & Reagents:

-

Decanamide (CAS 2319-29-1)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Target microorganism (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Gentamicin)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Resazurin sodium salt solution (viability indicator, optional)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Decanamide in DMSO. The causality for using DMSO is its ability to solubilize the hydrophobic Decanamide while having minimal intrinsic antimicrobial activity at the final concentrations used.

-

Bacterial Inoculum Preparation: Culture the microorganism overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

-

Serial Dilution: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 100 µL of the Decanamide stock solution to the first column of wells and mix. This creates the highest concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.

-

Controls:

-

Column 11 (Growth Control): Add 10 µL of the bacterial inoculum to 90 µL of MHB. This well contains no Decanamide and must show growth.

-

Column 12 (Sterility Control): 100 µL of uninoculated MHB. This well must remain clear, validating the sterility of the medium.

-

A separate row should be run with a known antibiotic (Gentamicin) as a positive control to validate the susceptibility of the bacterial strain.

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells in columns 1-11. The final inoculum in each well will be ~7.5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of Decanamide at which no visible turbidity (bacterial growth) is observed. If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Safety, Handling, and Storage

Decanamide is classified as harmful if swallowed and causes skin irritation.[6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn when handling the compound.

-

Storage: For long-term stability, Decanamide should be stored as a dry powder in a cool, dark, and dry place.[4][5] Recommended storage temperatures are 0-4°C for the short term and -20°C for long-term preservation.[1]

-

GHS Pictogram: Warning (Irritant).[1]

Conclusion and Future Prospects

Decanamide is a versatile fatty amide that has transitioned from a simple industrial chemical to a promising scaffold for drug development. Its diverse biological activities, including antimicrobial, neuroprotective, and anti-inflammatory effects, provide multiple avenues for therapeutic exploration.[1][5] Its utility as a formulation excipient further broadens its applicability in the pharmaceutical industry.[1] Future research should focus on elucidating the specific molecular targets and signaling pathways for each of its biological effects to enable rational drug design and optimization. The development of more potent and selective decanamide derivatives could lead to novel treatments for infectious diseases, neurodegenerative disorders, and inflammatory conditions.

References

-

The use and prospects of decanamide! . Zhonghai Chemical. [Link]

-

Cas 2319-29-1, DECANAMIDE . LookChem. [Link]

-

Chemical Properties of Decanamide- (CAS 2319-29-1) . Cheméo. [Link]

-

Decanamide- . National Institute of Standards and Technology (NIST) WebBook. [Link]

-

The Role of N,N-Dimethyl Decanamide in Enhancing Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

UNITED STATES ENVIRONMENTAL PROTECTION AGENCY . Regulations.gov. [Link]

-

Decanamide | C10H21NO | CID 75347 . PubChem - National Institutes of Health. [Link]

- Preparation method for catalyst for N,N-dimethyl-caprylamide/decanamide.

-

Decanamide | CAS#:2319-29-1 . Chemsrc. [Link]

Sources

- 1. Buy Decanamide | 2319-29-1 | >98% [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. CAS 2319-29-1: Decanamide | CymitQuimica [cymitquimica.com]

- 4. Cas 2319-29-1,DECANAMIDE | lookchem [lookchem.com]

- 5. The use and prospects of decanamide!-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]

- 6. Decanamide | C10H21NO | CID 75347 - PubChem [pubchem.ncbi.nlm.nih.gov]

Decanamide molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Properties of Decanamide

Introduction

Decanamide (CAS No. 2319-29-1), a primary fatty amide derived from decanoic acid, is a molecule of significant interest in various scientific and industrial fields.[1][2] Structurally characterized by a ten-carbon aliphatic chain attached to an amide functional group, its unique physicochemical properties make it a versatile compound. This guide provides a comprehensive technical overview of decanamide, covering its molecular structure, physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its relevance to researchers and professionals in drug development.

Molecular and Structural Identity

The fundamental characteristics of decanamide are defined by its molecular structure and weight. It is classified as a primary fatty amide, featuring a saturated 10-carbon acyl chain linked to an amino group.[2][3]

Chemical Identifiers

Precise identification is critical in scientific research. Decanamide is cataloged under several internationally recognized systems:

-

IUPAC Name : decanamide[2]

-

CAS Registry Number : 2319-29-1[5]

-

Synonyms : n-Decanamide, Capramide, Decanoic acid amide, Decylamide[1][4][5]

-

Canonical SMILES : CCCCCCCCCC(=O)N[2]

-

InChI : InChI=1S/C10H21NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H2,11,12)[5]

-

InChIKey : TUTWLYPCGCUWQI-UHFFFAOYSA-N[5]

Molecular Structure

The structure of decanamide consists of two key components: a nonpolar, hydrophobic ten-carbon alkyl chain and a polar, hydrophilic primary amide functional group (-CONH₂). This amphipathic nature is the foundation of many of its applications, such as its use as a surfactant. The amide group's ability to participate in hydrogen bonding significantly influences its physical properties, such as its melting point and solubility.[3]

Caption: 2D molecular structure of Decanamide (C₁₀H₂₁NO).

Physicochemical and Quantitative Data

The molecular weight and physical properties of decanamide are essential for its application in experimental and industrial settings.

The following table summarizes key physicochemical properties, providing researchers with the necessary data for experimental design and modeling.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid/powder | [3][6] |

| Melting Point | 98 - 108 °C | [1][7][8] |

| Boiling Point | ~305.2 °C at 760 mmHg | [1][8] |

| Density | ~0.881 g/cm³ | [8] |

| Flash Point | ~138.4 °C | [8] |

| Water Solubility | Limited/Insoluble | [3][9] |

| Organic Solvent Solubility | Soluble in ethanol, ether, and chloroform | [3][9] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| XLogP3 | 3.4 | [2] |

Synthesis and Analytical Characterization

General Synthesis Pathway

Decanamide and its derivatives are commonly synthesized via nucleophilic acyl substitution. A prevalent laboratory and industrial method involves the reaction of an activated form of decanoic acid, such as decanoyl chloride, with an amine.[10] The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the decanoyl chloride, leading to the formation of a tetrahedral intermediate, which then eliminates a chloride ion to yield the amide.[10]

Caption: Generalized workflow for the synthesis of Decanamide.

Analytical Characterization Protocols

Accurate characterization is paramount to verify the identity and purity of synthesized or procured decanamide. A multi-technique approach is typically employed.

Spectroscopic Methods:

-

Mass Spectrometry (MS): Used to confirm the molecular weight (m/z 171.28) and fragmentation pattern.[5][11]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups. Key peaks include N-H stretching (around 3200-3400 cm⁻¹) and C=O stretching (around 1640-1680 cm⁻¹).[2][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information by analyzing the chemical environment of ¹H and ¹³C nuclei.[2][13]

Chromatographic Methods: Chromatography is essential for separating decanamide from reaction mixtures and assessing its purity.[14] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used.[5][15]

Experimental Protocol: HPLC Analysis of Decanamide

This protocol outlines a general method for the analysis of decanamide using reverse-phase HPLC, a technique suitable for moderately polar compounds.[15]

-

Column Preparation:

-

Select a suitable reverse-phase column (e.g., C18 or Newcrom R1).[15]

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

-

Mobile Phase Preparation:

-

Sample Preparation:

-

Accurately weigh a small amount of the decanamide sample.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Injection Volume: 5-20 µL

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a Mass Spectrometer (MS).

-

Run Time: Sufficiently long to allow for the elution of the decanamide peak and any impurities.

-

-

Data Analysis:

-

Integrate the peak corresponding to decanamide to determine its retention time and peak area.

-

Purity can be assessed by calculating the percentage area of the main peak relative to the total area of all peaks.

-

Applications in Drug Development and Research

Decanamide and its derivatives are valuable in several industrial and research contexts, including pharmaceuticals and agrochemicals.[3][16]

-

Pharmaceutical Excipient: It can be used as a formulation excipient to improve the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[17] Its ability to enhance permeability across biological membranes is particularly useful for transdermal drug delivery systems.[17]

-

Chemical Intermediate: Decanamide serves as a building block in the synthesis of more complex molecules, including various pharmaceuticals.[3] The related compound, N,N-Dimethyldecanamide, is noted as a crucial intermediate and solvent in the production of antibiotics and antifungal agents.[16][18]

-

Biological Activity: Research has indicated that decanamide possesses a range of biological activities. These include potential anti-inflammatory, antibacterial, antitumor, and neuroprotective effects, making it a subject of interest for drug discovery programs.[9][17]

-

Industrial Applications: Beyond the pharmaceutical realm, it is used as a surfactant, lubricant, and plasticizer in the production of polymers and personal care products like lotions and creams.[3][16]

Safety, Handling, and Storage

Proper handling and storage of decanamide are essential to ensure laboratory safety.

-

Hazard Identification: Decanamide is classified as harmful if swallowed and may cause skin and respiratory irritation.[2][6]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn when handling the compound.[19][20]

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[19]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6][9]

Conclusion

Decanamide is a fundamentally important fatty amide with a well-defined molecular structure and a versatile range of applications. Its amphipathic character, coupled with its biological activities, makes it a valuable tool for researchers in materials science, chemistry, and particularly in drug development, where it functions as both a synthetic intermediate and a functional excipient. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is critical for its effective and safe utilization in advanced scientific research.

References

-

CAS. (n.d.). Decanamide. CAS Common Chemistry. Retrieved December 26, 2025, from [Link]

-

National Institute of Standards and Technology. (n.d.). Decanamide-. NIST Chemistry WebBook. Retrieved December 26, 2025, from [Link]

- Helmenstine, A. M. (n.d.).

-

Stenutz, R. (n.d.). decanamide. Stenutz. Retrieved December 26, 2025, from [Link]

-

National Center for Biotechnology Information. (n.d.). Decanamide. PubChem. Retrieved December 26, 2025, from [Link]

-

Cheméo. (n.d.). decanamide - Chemical & Physical Properties. Retrieved December 26, 2025, from [Link]

-

Chemsrc. (2025). Decanamide | CAS#:2319-29-1. Retrieved December 26, 2025, from [Link]

-

SIELC Technologies. (n.d.). Separation of Decanamide, N-(3-aminopropyl)- on Newcrom R1 HPLC column. Retrieved December 26, 2025, from [Link]

-

Zhonghai Chemical. (n.d.). The use and prospects of decanamide!. Retrieved December 26, 2025, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N,N-Dimethyl Decanamide in Enhancing Pharmaceutical Synthesis. Retrieved December 26, 2025, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Decanamide- (CAS 2319-29-1). Retrieved December 26, 2025, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Industrial Applications of N,N-Dimethyl Decanamide. Retrieved December 26, 2025, from [Link]

-

National Institute of Standards and Technology. (n.d.). Decanamide-. NIST Chemistry WebBook. Retrieved December 26, 2025, from [Link]

- Google Patents. (n.d.). CN103381359B - Preparation method for catalyst for N,N-dimethyl-caprylamide/decanamide.

-

National Institute of Standards and Technology. (n.d.). Decanamide-. NIST Chemistry WebBook. Retrieved December 26, 2025, from [Link]

-

National Institute of Standards and Technology. (n.d.). Decanamide-. NIST Chemistry WebBook. Retrieved December 26, 2025, from [Link]

- Google Patents. (n.d.). CN103381359A - Preparation method for catalyst for N,N-dimethyl-caprylamide/decanamide.

- Google Patents. (n.d.). WO1994015905A1 - Method for amide preparation.

-

National Institute of Standards and Technology. (n.d.). Decanamide-. NIST Chemistry WebBook. Retrieved December 26, 2025, from [Link]

-

Khan Academy. (n.d.). Principles of chromatography | Stationary phase. Retrieved December 26, 2025, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Decanamide | C10H21NO | CID 75347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 2319-29-1: Decanamide | CymitQuimica [cymitquimica.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Decanamide- [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. decanamide [stenutz.eu]

- 8. Decanamide | CAS#:2319-29-1 | Chemsrc [chemsrc.com]

- 9. The use and prospects of decanamide!-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Decanamide- [webbook.nist.gov]

- 12. DECANAMIDE(2319-29-1) IR Spectrum [m.chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Khan Academy [khanacademy.org]

- 15. Separation of Decanamide, N-(3-aminopropyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. nbinno.com [nbinno.com]

- 17. Buy Decanamide | 2319-29-1 | >98% [smolecule.com]

- 18. nbinno.com [nbinno.com]

- 19. enamine.enamine.net [enamine.enamine.net]

- 20. fishersci.com [fishersci.com]

Decanamide solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Decanamide in Organic Solvents

Executive Summary

Decanamide (C₁₀H₂₁NO) is a primary fatty amide whose utility in pharmaceutical formulations, polymer synthesis, and as a surfactant is intrinsically linked to its behavior in solution.[1] Understanding its solubility in various organic solvents is a critical prerequisite for its effective application, enabling rational solvent selection for synthesis, purification, formulation, and analytical characterization. This guide provides a comprehensive overview of the core principles governing decanamide solubility, synthesizes available quantitative and qualitative data, and presents a robust, field-proven protocol for its experimental determination. By integrating theoretical insights with practical methodology, this document serves as an essential resource for professionals working with this and related long-chain amide compounds.

Physicochemical Profile of Decanamide

Decanamide is a waxy, white crystalline solid at ambient temperature.[1] Its molecular structure consists of two distinct moieties: a long, hydrophobic ten-carbon alkyl chain and a polar primary amide functional group (-CONH₂). This amphiphilic nature is the primary determinant of its solubility characteristics. The amide group is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen's lone pair of electrons).[2][3] This strong hydrogen bonding capability contributes to its relatively high melting point compared to non-polar compounds of similar molecular weight.[1][4]

Table 1: Key Physicochemical Properties of Decanamide

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₁NO | [1][5][6][7] |

| Molecular Weight | 171.28 g/mol | [1][6][7] |

| CAS Number | 2319-29-1 | [1][5][6] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 98 - 108 °C | [5][7] |

| Boiling Point | 305.2 °C (at 760 mmHg) | [5][7] |

| Density | 0.881 g/cm³ | [5][7] |

| Octanol/Water Partition Coeff. (LogP) | ~3.3 - 3.4 | [5][7] |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | [7] |

Theoretical Framework of Decanamide Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. For decanamide, this principle must be interpreted through the lens of its dual chemical nature.

-

The Polar Amide Headgroup: The -CONH₂ group can participate in strong dipole-dipole interactions and form multiple hydrogen bonds.[8] This allows it to interact favorably with polar solvents, particularly those that are also hydrogen bond donors and/or acceptors (e.g., alcohols, polar aprotic solvents like DMF).

-

The Nonpolar Decyl Tail: The ten-carbon chain (C₁₀H₁₉-) is hydrophobic and interacts primarily through weak van der Waals forces (London dispersion forces). This tail disrupts the highly structured network of polar solvents like water but interacts favorably with nonpolar or weakly polar organic solvents (e.g., hydrocarbons, ethers, chlorinated solvents).

The overall solubility in a given solvent is therefore a balance between the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions, and the energy gained from forming new solute-solvent interactions. Due to its long alkyl chain, decanamide is expected to have limited solubility in highly polar solvents like water, as the energetic penalty of creating a cavity for the hydrophobic tail is significant.[1][8] Conversely, its solubility in completely nonpolar solvents like hexane may also be limited by the high energy of the amide-amide hydrogen bonds in the solid state, which are not effectively replaced by interactions with the nonpolar solvent.

Therefore, optimal solubility is often found in solvents of intermediate polarity or those that possess both polar and nonpolar characteristics, which can effectively solvate both ends of the decanamide molecule.

Quantitative Solubility Profile of Decanamide

Comprehensive, peer-reviewed quantitative solubility data for decanamide across a wide range of organic solvents is notably scarce in publicly accessible literature. The available information is often qualitative or confined to specific solvent systems. This scarcity underscores the importance of employing standardized experimental protocols for in-house determination.

Table 2: Summary of Decanamide Solubility in Various Solvents

| Solvent Class | Solvent | CAS | Solubility Data | Source(s) |

| Polar Protic | Ethanol | 64-17-5 | Soluble (Qualitative) | [1] |

| Polar Aprotic | Acetonitrile | 75-05-8 | Data available (Quantitative) | [9] |

| Polar Aprotic | Nitroethane | 79-24-3 | Data available (Quantitative) | [9] |

| Halogenated | Chloroform | 67-66-3 | Soluble (Qualitative) | [1] |

| Aqueous | Water | 7732-18-5 | Limited / Poor solubility | [1] |

Note: The IUPAC-NIST Solubility Database indicates that evaluated data exists for acetonitrile and nitroethane, but the specific values require database access to retrieve.[9]

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To generate reliable and reproducible solubility data, the isothermal shake-flask method is a gold standard.[10] This protocol is a self-validating system as it ensures that true thermodynamic equilibrium is reached.

Objective: To determine the saturation solubility of decanamide in a selected organic solvent at a constant temperature.

Materials & Equipment:

-

Decanamide (high purity, >98%)

-

Solvent of interest (analytical grade)

-

Temperature-controlled orbital shaker or thermomixer

-

Calibrated analytical balance

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or gravimetric analysis after solvent evaporation)

Step-by-Step Methodology:

-

Preparation:

-

Set the temperature-controlled shaker to the desired temperature (e.g., 298.15 K / 25 °C). Allow it to equilibrate.

-

Accurately weigh a volume of the selected solvent into several vials (typically performed in triplicate). For example, add 2.00 mL of solvent.

-

-

Sample Addition:

-

Add an excess amount of solid decanamide to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation is achieved.

-

Causality Insight: Adding a clear excess ensures that the dissolution process proceeds until the solution is saturated and in equilibrium with the solid phase.

-

-

Equilibration:

-

Securely cap the vials and place them in the temperature-controlled shaker.

-

Agitate the suspensions at a constant speed for a predetermined period (typically 24 to 72 hours). A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

Self-Validation: Samples taken at different time points (e.g., 24h, 48h, 72h) should yield the same concentration, confirming that equilibrium has been reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to rest in the isothermal environment for at least 30 minutes to allow the excess solid to settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately attach a 0.45 µm syringe filter and filter the solution into a clean, pre-weighed vial or volumetric flask.

-

Causality Insight: Filtration at the experimental temperature is critical to prevent the precipitation of the solute due to temperature changes. The filter removes any undissolved micro-particulates, ensuring only the dissolved concentration is measured.

-

-

Quantification:

-

Accurately dilute the filtered sample to a concentration within the calibrated range of the analytical instrument.

-

Analyze the sample using a validated analytical method (e.g., HPLC, GC) to determine the concentration.

-

Alternatively, for a non-volatile solute in a volatile solvent, a known mass of the filtered solution can be carefully evaporated to dryness and the mass of the residual decanamide can be measured (gravimetric method).

-

-

Data Expression:

-

Calculate the solubility and express it in appropriate units, such as g/100 mL, mg/mL, mol/L (Molarity), or mole fraction.

-

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the isothermal equilibrium solubility determination protocol.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While decanamide is qualitatively known to be soluble in moderately polar organic solvents like ethanol and chloroform, a comprehensive quantitative understanding remains an area ripe for investigation.[1] Its amphiphilic structure, with a dominant hydrophobic chain and a polar, hydrogen-bonding amide headgroup, dictates a nuanced solubility profile. For drug development professionals and researchers, the lack of extensive public data necessitates the use of robust in-house experimental methods. The isothermal equilibrium protocol detailed herein provides a reliable framework for generating the high-quality data required for informed solvent selection, process optimization, and formulation design, ensuring both scientific integrity and practical applicability.

References

-

Experiment 27 - Amines and Amides , Jay C. McLaughlin. [Link]

-

decanamide - Chemical & Physical Properties , Cheméo. [Link]

-

Decanamide | C10H21NO | CID 75347 , PubChem, National Institutes of Health. [Link]

-

Amides: Structure, Properties, and Reactions , Solubility of Things. [Link]

-

Experimental Atom-by-Atom Dissection of Amide-Amide and Amide-Hydrocarbon Interactions in H2O , PubMed Central, NIH. [Link]

-

SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES , Journal of the American Chemical Society. [Link]

-

Experimental Measurements and Correlation of the Solubility of Three Primary Amides in Supercritical CO2 , Journal of Chemical & Engineering Data, ACS Publications. [Link]

-

Experiment 13 – Properties of Amines and Amides , Moorpark College. [Link]

-

Stability of Medium-Bridged Twisted Amides in Aqueous Solutions , PubMed Central, NIH. [Link]

-

IUPAC-NIST Solubility Database , National Institute of Standards and Technology. [Link]

-

Solubility of Amides , Chemistry Stack Exchange. [Link]

-

Principles of Drug Action 1, Amides , Spring 2005. [Link]

-

10.6: Physical Properties of Amides , Chemistry LibreTexts. [Link]

-

Solubility and Thermodynamics of Dissolution of 13,17-Di-N-(2-aminoethyl)amide of Deuteroporphyrin-IX in Aqueous HCl and Tetraoxalate Buffer at 288-328 K , ResearchGate. [Link]

-

Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents , ACS Publications. [Link]

-

Organic Solvent Solubility Data Book , CORE. [Link]

Sources

- 1. CAS 2319-29-1: Decanamide | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Page loading... [guidechem.com]

- 6. Decanamide | C10H21NO | CID 75347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IUPAC-NIST Solubility Database [srdata.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Melting and Boiling Point of Decanamide

This guide provides a comprehensive technical overview of the melting and boiling points of Decanamide (CH₃(CH₂)₈CONH₂), a primary fatty amide of significant interest in various research and industrial applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of Decanamide, the theoretical underpinnings of its phase transitions, and detailed, field-proven experimental protocols for their accurate determination.

Introduction to Decanamide: Structure and Significance

Decanamide, also known as capramide, is a waxy, crystalline solid at room temperature.[1] It is the amide derivative of decanoic acid, a ten-carbon saturated fatty acid.[2] Its molecular structure, characterized by a long, nonpolar alkyl chain and a polar amide head group, imparts amphiphilic properties that are crucial to its various applications.

The significance of Decanamide and other fatty acid amides spans multiple scientific domains. They are utilized as surfactants, lubricants, and intermediates in the synthesis of more complex molecules.[1] In the pharmaceutical and biomedical fields, fatty acid amides are studied for their diverse biological activities, including anti-inflammatory, antibacterial, and neuroprotective effects. An accurate understanding of the melting and boiling points of Decanamide is fundamental for its purification, formulation, and application in these fields.

Physicochemical and Thermal Properties of Decanamide

A precise understanding of the physical properties of Decanamide is essential for its handling and application. The following table summarizes its key physicochemical and thermal data.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₂₁NO | [1][2][3] |

| Molecular Weight | 171.28 g/mol | [2][4] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 98 °C to 108 °C | [2][3] |

| Boiling Point | 305.2 °C at 760 mmHg | [2][3] |

| Density | 0.881 g/cm³ | [2][3] |

| Flash Point | 138.4 °C | [2][3] |

Note on Melting Point Discrepancy: The observed range in the reported melting point of Decanamide (98 °C to 108 °C) can be attributed to several factors, primarily the purity of the sample. Impurities typically lead to a depression and broadening of the melting point range. Furthermore, variations in experimental methodology, such as the rate of heating and the calibration of the apparatus, can also contribute to differing results. For Pharmacopeial purposes, the melting range is defined as the temperature interval between the point at which the substance begins to coalesce and when it is completely melted.[2]

The Theoretical Basis of Decanamide's Phase Transitions

The relatively high melting and boiling points of Decanamide, compared to hydrocarbons of similar molecular weight, are a direct consequence of the strong intermolecular forces between its molecules.[1] These forces are a combination of:

-

Hydrogen Bonding: As a primary amide, Decanamide can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the lone pair on the nitrogen atom). This leads to the formation of an extensive network of strong hydrogen bonds between adjacent molecules in the solid and liquid states.[3]

-

Dipole-Dipole Interactions: The carbonyl group (C=O) in the amide functionality is highly polarized, creating a significant molecular dipole. These dipoles align in the condensed phases, resulting in strong attractive forces.

-

Van der Waals Forces: The long C10 alkyl chain contributes to significant London dispersion forces, which increase with the length of the carbon chain.

The following diagram illustrates the key intermolecular forces that govern the physical properties of Decanamide.

Caption: Experimental workflow for melting point determination.

Boiling Point Determination

Due to its high boiling point, determining the boiling point of Decanamide at atmospheric pressure can be challenging and may lead to decomposition. Therefore, it is often more practical to measure the boiling point at a reduced pressure and extrapolate to atmospheric pressure.

Experimental Protocol (Thiele Tube Method for Reduced Pressure):

While a full description of vacuum distillation is beyond the scope of this guide, the principle of determining the boiling point at a specific pressure can be adapted to simpler methods for small sample sizes. For an accurate determination, a micro-distillation or a specialized apparatus for boiling point determination under vacuum is recommended.

Estimating Boiling Point at Different Pressures:

For research purposes, the Clausius-Clapeyron equation can be used to estimate the boiling point of a substance at a different pressure if the boiling point at one pressure and the enthalpy of vaporization are known.

The equation is as follows:

ln(P₂/P₁) = (ΔHvap/R) * (1/T₁ - 1/T₂)

Where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.

-

ΔHvap is the enthalpy of vaporization.

-

R is the ideal gas constant (8.314 J/mol·K).

Online calculators are also available to perform this estimation, which can be a valuable tool in a research setting.

Conclusion

This technical guide has provided a detailed examination of the melting and boiling points of Decanamide. The strong intermolecular forces, particularly hydrogen bonding, are the primary determinants of its high phase transition temperatures. The accurate experimental determination of these properties, using standardized and validated methods such as the capillary method for melting point, is paramount for the reliable characterization of this important fatty acid amide. For researchers and professionals working with Decanamide, a thorough understanding of these fundamental properties is the cornerstone of successful application and development.

References

-

Cheméo. (n.d.). decanamide - Chemical & Physical Properties. Retrieved from [Link]

-

Stenutz. (n.d.). decanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Decanamide. PubChem Compound Database. Retrieved from [Link]

-

Chemsrc. (2025, August 20). Decanamide | CAS#:2319-29-1. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Decanamide-. NIST Chemistry WebBook. Retrieved from [Link]

-

United States Pharmacopeia. (n.d.). <741> Melting Range or Temperature. USP-NF. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

Sources

Decanamide mechanism of action in biological systems

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of Decanamide in Biological Systems

Abstract

Decanamide (C10H21NO) is a primary fatty acid amide, a class of lipid molecules that includes well-characterized endogenous signaling molecules such as the sleep-inducing substance oleamide and the endocannabinoid anandamide.[1][2][3] While broad biological activities including antimicrobial, anti-inflammatory, neuroprotective, and antitumor effects have been attributed to decanamide and related alkamides, the specific molecular mechanisms underpinning these actions remain largely uncharacterized.[4][5] This technical guide synthesizes the current understanding of structurally analogous fatty acid amides to propose and explore the most probable mechanisms of action for decanamide in biological systems. We present a series of hypothesized molecular targets, including ion channels and metabolic enzymes, and provide detailed, field-proven experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of decanamide and related lipid signaling molecules.

Introduction: Decanamide within the Fatty Acid Amide Signaling Family

Fatty acid amides (FAAs) are a diverse and important class of lipid bioregulators involved in a multitude of physiological processes, particularly within the central nervous system.[6] The family is defined by a fatty acid linked to an amine via an amide bond.[7] The biological activities of FAAs are often dictated by the length and saturation of the acyl chain and the nature of the headgroup. Prominent members like anandamide (an N-acylethanolamine) and oleamide (a primary amide) have distinct receptor targets but share a common catabolic pathway, primarily regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[1]

Decanamide, as a C10 saturated primary fatty amide, is structurally simpler than many of its well-studied counterparts.[3] Its physicochemical properties are summarized in Table 1. Its reported biological activities are broad, suggesting multiple potential mechanisms of action that may or may not overlap with other FAAs.[4][5] This guide focuses on deconstructing these potential mechanisms based on established pharmacology of related compounds.

| Property | Value | Source(s) |

| Molecular Formula | C10H21NO | [3][8] |

| Molecular Weight | 171.28 g/mol | [3][8] |

| IUPAC Name | decanamide | [3] |

| Synonyms | Capramide, Decanoic acid amide | [8][9] |

| Appearance | White to nearly white powder or crystal | [5][9] |

| Solubility | Insoluble in water; Soluble in DMSO, ethanol, ether | [4][5][9] |

| Melting Point | ~98 °C | [5] |

Hypothesized Mechanisms of Action in Neuromodulation and Cellular Regulation

Based on the established pharmacology of the FAA family, we propose four primary, testable hypotheses for the mechanism of action of decanamide.

Direct Modulation of Ligand-Gated and Voltage-Gated Ion Channels

A primary mechanism for many neuromodulatory lipids and antiepileptic drugs is the direct modulation of ion channels, which are fundamental to neuronal excitability.[10][11]

-

GABA-A Receptors: The principal inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA), acts on GABA-A receptors, which are ligand-gated chloride channels.[12] The fatty acid amide oleamide has been shown to potentiate GABA-A receptor function, an action similar to barbiturates and anesthetics.[13] It is plausible that decanamide, as a primary amide, could share this mechanism, binding to an allosteric site on the GABA-A receptor complex to enhance chloride influx and neuronal hyperpolarization.

-

Voltage-Gated Sodium Channels (VGSCs): VGSCs are critical for the initiation and propagation of action potentials.[11] Use-dependent blockade of these channels is a hallmark of many successful antiepileptic drugs like carbamazepine and phenytoin.[10][14] Oleamide stereoselectively suppresses sustained repetitive firing in neurons, which is indicative of a state-dependent block of VGSCs.[13] Decanamide may act similarly, preferentially binding to the inactivated state of the channel to stabilize it, thereby reducing neuronal hyperexcitability.

Indirect Modulation of the Endocannabinoid System

The endocannabinoid system, comprised of cannabinoid receptors (CB1 and CB2), endogenous ligands (like anandamide), and metabolic enzymes, is a key regulator of neurotransmission.[15][16] While decanamide is unlikely to be a direct CB1/CB2 agonist, it may influence this system indirectly.

-

Inhibition of Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of anandamide and other FAAs.[1][2] By serving as a competitive substrate or inhibitor for FAAH, decanamide could slow the breakdown of endogenous anandamide. This would elevate synaptic levels of anandamide, leading to enhanced activation of cannabinoid receptors and producing a range of downstream effects, including analgesia and anxiolysis. This "entourage effect" is a well-established therapeutic strategy.

Inhibition of Protein Kinases

Protein kinases are fundamental enzymes in cellular signal transduction, and their dysregulation is implicated in cancer, inflammation, and neurodegenerative diseases.[17] Several natural products containing amide functionalities have been identified as protein kinase inhibitors.[18][19]

-

Broad or Specific Kinase Inhibition: The anti-inflammatory and antitumor activities reported for decanamide could be explained by the inhibition of key signaling kinases.[5] For instance, inhibition of kinases in the NF-κB or MAPK pathways (e.g., p38, JNK) could lead to reduced production of pro-inflammatory cytokines.[18] It is possible that decanamide acts as an ATP-competitive or allosteric inhibitor of one or more protein kinases.

The diagram below illustrates the potential molecular targets for decanamide at the neuronal level based on these hypotheses.

Caption: Experimental workflow for ion channel analysis via patch-clamp.

Protocol: In Vitro FAAH Inhibition Assay

Objective: To determine if decanamide inhibits the activity of the FAAH enzyme.

Methodology:

-

Source of Enzyme: Use either recombinant human FAAH or a rat liver microsomal preparation, which is a rich source of the enzyme.

-

Substrate: Use a commercially available fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which releases a fluorescent product upon hydrolysis by FAAH.

-

Assay Procedure:

-

In a 96-well microplate, add assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).

-

Add varying concentrations of decanamide (or a known FAAH inhibitor like URB597 as a positive control).

-

Add the FAAH enzyme preparation and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., Ex/Em = 355/460 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Normalize the rates to the vehicle control.

-

Plot the percent inhibition against the decanamide concentration and fit the data to a suitable model to determine the IC50 value.

-

Protocol: Kinase Inhibition Profiling Assay

Objective: To screen decanamide for inhibitory activity against a broad panel of human protein kinases.

Methodology:

-

Assay Platform: Utilize a commercial kinase profiling service or an in-house platform (e.g., ADP-Glo™, LanthaScreen™). These assays typically measure the consumption of ATP or the phosphorylation of a substrate.

-

Screening:

-

Perform an initial screen of decanamide at a high concentration (e.g., 10 µM) against a panel of >100 kinases representing different families.

-

Self-Validation: Each assay plate should include a known potent inhibitor for each kinase being tested as a positive control for inhibition.

-

-

Hit Confirmation and Dose-Response:

-

For any kinases where inhibition exceeds a threshold (e.g., >50% inhibition), perform a follow-up dose-response assay.

-

Test decanamide across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine the IC50 for each "hit" kinase.

-

-

Data Analysis:

-

Calculate the percent inhibition relative to controls.

-

For confirmed hits, determine the IC50 values. This will reveal the potency and selectivity profile of decanamide as a potential kinase inhibitor.

-

Data Interpretation and Future Directions

The results from these experimental workflows will provide a robust, multi-faceted view of decanamide's molecular mechanism.

-

If decanamide modulates ion channels: This would position it as a potential neuromodulator, with applications in epilepsy, anxiety, or pain. Future work would involve in vivo animal models for these conditions.

-

If decanamide inhibits FAAH: This would classify it as an indirect endocannabinoid modulator. Subsequent studies should measure anandamide levels in vivo following decanamide administration.

-

If decanamide inhibits specific protein kinases: This could explain its reported anti-inflammatory or anticancer effects. The next steps would be to validate these targets in cell-based signaling assays (e.g., Western blot for downstream substrate phosphorylation) and disease-relevant cell models.

It is also highly probable that decanamide possesses multiple mechanisms of action, a phenomenon known as polypharmacology. For instance, it could be a weak FAAH inhibitor and a modulator of a specific ion channel. The overall biological effect would be a composite of these individual actions. The comprehensive approach outlined in this guide provides a clear path to deconvoluting this complexity and advancing our understanding of this enigmatic fatty acid amide.

References

-

Boger, D. L., et al. (2000). Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo. Proceedings of the National Academy of Sciences, 97(9), 5044-5049. [Link]

-

McKinney, M. K., & Cravatt, B. F. (2005). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Chemical Reviews, 105(8), 3031-3054. [Link]

-

Tsuboi, K., et al. (2011). Bioactive amides of fatty acids. Biochemistry (Moscow), 76(8), 853-864. [Link]

-

Karpenko, I. A., et al. (2020). Enzymatic synthesis of fatty acid amides using microbial lipids as acyl group-donors and their biological activities. bioRxiv. [Link]

-

Ahmad, I., et al. (2018). Fatty acids and their amide derivatives from endophytes: new therapeutic possibilities from a hidden source. FEMS Microbiology Letters, 365(11). [Link]

-

Zhonghai Chemical. (n.d.). The use and prospects of decanamide! Company News. [Link]

-

National Center for Biotechnology Information. (n.d.). Decanamide. PubChem Compound Database. [Link]

-

Oz, M., et al. (2006). Anandamide as an intracellular messenger regulating ion channel activity. Journal of Neurochemistry, 96(6), 1515-1524. [Link]

-

National Institute of Standards and Technology. (n.d.). Decanamide. NIST Chemistry WebBook. [Link]

-

Aureliano, M., & Crans, D. C. (2009). Decavanadate effects in biological systems. Journal of Inorganic Biochemistry, 103(4), 536-546. [Link]

-

Oz, M. (2022). Effects of cannabinoids on ligand-gated ion channels. Frontiers in Physiology, 13. [Link]

-

Musiol, R., et al. (2021). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 26(11), 3249. [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Bis(2-hydroxyethyl)decanamide. PubChem Compound Database. [Link]

-

sqadia.com. (2022). Anti-Epileptic Drugs Mechanism of Action | Pharmacology Mnemonics for Medical Students. YouTube. [Link]

-

Seagard, J. L., et al. (2002). Anandamide content and interaction of endocannabinoid/GABA modulatory effects in the NTS on baroreflex-evoked sympathoinhibition. American Journal of Physiology-Heart and Circulatory Physiology, 282(5), H1866-H1874. [Link]

-

Davies, J. A. (1995). Mechanisms of action of antiepileptic drugs. Seizure, 4(4), 267-271. [Link]

-

Cheméo. (n.d.). decanamide - Chemical & Physical Properties. Cheméo. [Link]

-

Löscher, W., & Klein, P. (2021). The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. CNS Drugs, 35(9), 935-968. [Link]

-

Usui, T., et al. (2005). Inhibition of protein synthesis and activation of stress-activated protein kinases by onnamide A and theopederin B, antitumor marine natural products. Cancer Science, 96(6), 350-355. [Link]

-

Alexeev, V., et al. (2012). New GABA amides activating GABAA-receptors. Bioorganic & Medicinal Chemistry, 20(14), 4336-4345. [Link]

-

Hampson, A. J., et al. (1995). Dual effects of anandamide on NMDA receptor-mediated responses and neurotransmission. Journal of Neurochemistry, 65(2), 648-655. [Link]

-

Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society Website. [Link]

-

Tan, L. T. (2010). Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. Current Drug Targets, 11(7), 859-868. [Link]

-

Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape Reference. [Link]

-

Absalom, N., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(6), 1278. [Link]

-

Fowler, C. J. (2010). Inactivation of Anandamide Signaling: A Continuing Debate. Pharmaceuticals, 3(11), 3354-3375. [Link]

-

Pehrson, A. L., & Sanchez, C. (2014). The influence of NMDA and GABA(A) receptors and glutamic acid decarboxylase (GAD) activity on attention. Psychopharmacology, 231(12), 2539-2550. [Link]

-

CeMM Research Center for Molecular Medicine. (2025). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. Medical Xpress. [Link]

-

Laezza, C., et al. (2013). Anandamide inhibits the Wnt/β-catenin signalling pathway in human breast cancer MDA MB 231 cells. European Journal of Cancer, 49(8), 2066-2067. [Link]

-

Coyne, L., et al. (2002). Stereoselective modulatory actions of oleamide on GABAA receptors and voltage-gated Na+ channels in vitro: a putative endogenous ligand for depressant drug sites in CNS. British Journal of Pharmacology, 135(8), 1977-1987. [Link]

-

Archer, E. G., & Pasternak, C. A. (1976). Inhibition of protein kinase activity and amino acid and alpha-methyl-D-glucoside transport by diamide. Biochimica et Biophysica Acta (BBA) - Biomembranes, 426(4), 656-663. [Link]

Sources

- 1. Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decanamide | C10H21NO | CID 75347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Decanamide | 2319-29-1 | >98% [smolecule.com]

- 5. The use and prospects of decanamide!-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Decanamide- [webbook.nist.gov]

- 9. CAS 2319-29-1: Decanamide | CymitQuimica [cymitquimica.com]

- 10. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 12. mdpi.com [mdpi.com]

- 13. Stereoselective modulatory actions of oleamide on GABAA receptors and voltage-gated Na+ channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Frontiers | Effects of cannabinoids on ligand-gated ion channels [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Inhibition of protein synthesis and activation of stress-activated protein kinases by onnamide A and theopederin B, antitumor marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of protein kinase activity and amino acid and alpha-methyl-D-glucoside transport by diamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial Properties of Decanamide

Introduction

Decanamide (CH₃(CH₂)₈CONH₂), a primary fatty amide derived from decanoic acid, has emerged as a molecule of significant interest in the field of antimicrobial research.[1] Structurally, it is characterized by a 10-carbon aliphatic chain coupled to an amide functional group, lending it amphipathic properties.[1] While the broader class of fatty acids and their derivatives have long been recognized for their biological activities, recent investigations have begun to elucidate the specific and nuanced roles that molecules like Decanamide play in combating microbial virulence and proliferation.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple summary of findings to provide a deeper understanding of the mechanistic underpinnings of Decanamide's antimicrobial action, with a particular focus on its role as a modulator of bacterial communication. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to rigorously evaluate Decanamide and its derivatives in a laboratory setting. We will explore its primary mechanism of action as a quorum sensing inhibitor, its anti-biofilm capabilities, and the methodologies required to quantify its efficacy and safety.

Part 1: Mechanisms of Antimicrobial Action

The antimicrobial activity of Decanamide and its derivatives is not predicated on a single mode of action. Evidence points to a sophisticated, multi-pronged approach that includes both the disruption of cell-to-cell communication and potential direct interactions with the bacterial cell envelope.

Quorum Sensing (QS) Inhibition: Disrupting Bacterial Communication

The most extensively documented mechanism of action for Decanamide derivatives is the inhibition of Quorum Sensing (QS), particularly in the opportunistic Gram-negative pathogen Pseudomonas aeruginosa.[2] QS is a cell-density-dependent signaling system that allows bacteria to coordinate gene expression, leading to the collective production of virulence factors and the formation of biofilms.[3]

In P. aeruginosa, two primary AHL-based QS systems, las and rhl, operate in a hierarchical cascade.

-

The las system: The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). At a critical concentration, this molecule binds to the cytoplasmic receptor and transcriptional regulator, LasR. The LasR:3O-C12-HSL complex then activates the expression of numerous virulence genes, including the elastase-encoding lasB, and also induces the rhl system.

-

The rhl system: The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL), which binds to the RhlR regulator. This complex controls the production of additional virulence factors such as pyocyanin and rhamnolipids, which are crucial for biofilm maturation.[2]

Research has demonstrated that N-decanoyl cyclopentylamide (C10-CPA), a potent derivative of Decanamide, acts as a strong inhibitor of both the las and rhl systems.[1] It is proposed to function as a competitive antagonist, interfering with the binding of the native autoinducer molecules to their cognate regulators, LasR and RhlR.[4] This interference prevents the conformational changes required for the regulators to activate gene transcription, effectively silencing these virulence pathways without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[2][4]

Caption: P. aeruginosa Quorum Sensing and Decanamide Derivative Inhibition.

Putative Direct Antimicrobial Mechanisms: Membrane Interaction

While QS inhibition is a well-supported anti-virulence mechanism, fatty amides like Decanamide may also exert direct effects on bacteria. Although direct studies on Decanamide's membrane activity are limited, the behavior of structurally similar molecules, such as fatty acids and antimicrobial peptides, provides a strong basis for a hypothesized mechanism.[5][6]

The amphipathic nature of Decanamide, with its hydrophobic alkyl tail and hydrophilic amide head, facilitates its insertion into the phospholipid bilayer of bacterial cell membranes.[7] This intercalation can lead to:

-

Membrane Destabilization: Disruption of the lipid packing order, leading to increased membrane fluidity and permeability.[8]

-

Impaired Membrane Functions: Interference with the function of integral membrane proteins involved in critical processes like electron transport and nutrient uptake.

-

Formation of Pores or Channels: At higher concentrations, aggregation of Decanamide molecules within the membrane could lead to the formation of transient pores, causing leakage of ions and essential metabolites.

This direct action on the membrane would be non-specific and could explain the broad-spectrum activity reported for some N,N-disubstituted decanamides.[1]

Part 2: Spectrum of Activity & Quantitative Data

While comprehensive MIC data for the parent Decanamide molecule is not widely published, research on its derivatives demonstrates significant biological activity. The primary utility of these molecules, particularly C10-CPA, lies in their ability to inhibit virulence at sub-lethal concentrations.

| Compound | Target Organism | Assay | IC₅₀ / Activity Metric | Reference |

| N-decanoyl cyclopentylamide (C10-CPA) | Pseudomonas aeruginosa PAO1 | lasB-lacZ expression inhibition | 80 µM | [1][2] |

| N-decanoyl cyclopentylamide (C10-CPA) | Pseudomonas aeruginosa PAO1 | rhlA-lacZ expression inhibition | 90 µM | [1][2] |

| Decanamide Derivatives (general) | Gram-positive & Gram-negative bacteria, yeasts, molds | Antimicrobial Screening | Broad-spectrum activity reported | [1] |

Part 3: Experimental Protocols & Methodologies

The following protocols provide a robust framework for the comprehensive evaluation of Decanamide and its derivatives.

Workflow for Antimicrobial Evaluation

A logical screening cascade is essential for efficiently characterizing novel antimicrobial compounds. This workflow ensures that resources are focused on the most promising candidates.

Caption: Screening cascade for evaluating Decanamide derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible microbial growth.

Materials:

-

Decanamide or derivative stock solution (e.g., in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-